N-Desethyl etifoxine--13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H13ClN2O |

|---|---|

Molecular Weight |

276.74 g/mol |

IUPAC Name |

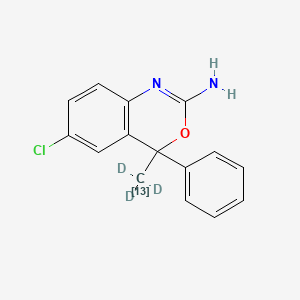

6-chloro-4-phenyl-4-(trideuterio(113C)methyl)-3,1-benzoxazin-2-amine |

InChI |

InChI=1S/C15H13ClN2O/c1-15(10-5-3-2-4-6-10)12-9-11(16)7-8-13(12)18-14(17)19-15/h2-9H,1H3,(H2,17,18)/i1+1D3 |

InChI Key |

PGSDPKVMKMOURZ-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)N=C(O1)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Desethyl Etifoxine-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyl etifoxine-¹³C,d₃ is a stable isotope-labeled derivative of N-desethyl etifoxine (B195894), the primary active metabolite of the anxiolytic and anticonvulsant drug, etifoxine. This guide provides a comprehensive overview of its chemical properties, its critical role in bioanalytical assays, and the pharmacological context of its parent compound, etifoxine. Stable isotope-labeled internal standards are essential for the accurate and precise quantification of drugs and their metabolites in complex biological matrices. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms into the N-desethyl etifoxine structure allows for its differentiation from the endogenous metabolite by mass spectrometry, without significantly altering its physicochemical properties. This makes N-Desethyl etifoxine-¹³C,d₃ an invaluable tool in pharmacokinetic, toxicokinetic, and drug metabolism studies.

Chemical and Physical Properties

N-Desethyl etifoxine-¹³C,d₃ is a customized chemical compound used primarily in research and development. Its properties are summarized in the table below.

| Property | Value |

| Chemical Name | 6-chloro-4-methyl-4-phenyl-4H-benzo[d][1][2]oxazin-2-amine-¹³C,d₃ |

| Molecular Formula | C₁₄¹³CH₁₀D₃ClN₂O |

| Molecular Weight | 276.74 g/mol |

| CAS Number | 2747914-26-5[3] |

| Appearance | Solid |

| Purity | Typically ≥95-98%[4] |

| Storage | Store at -20°C for long-term stability. |

Synthesis

While a specific, publicly available synthesis protocol for N-Desethyl etifoxine-¹³C,d₃ is not detailed in the reviewed literature, a plausible synthetic route can be inferred from general methods for the synthesis of N-dealkylated metabolites and their isotopically labeled analogues. The synthesis would likely involve the following key steps:

-

Preparation of a Labeled Precursor: The synthesis would likely start with a precursor molecule that already contains the desired isotopic labels. For instance, a ¹³C-labeled methyl group and a deuterated ethylamine (B1201723) or a related labeled fragment could be used.

-

Formation of the Benzoxazine (B1645224) Ring System: The core benzoxazine structure of etifoxine would be synthesized.

-

Introduction of the Labeled N-ethyl Group and Subsequent Dealkylation: A common strategy for preparing N-desalkyl metabolites is to first synthesize the parent drug with a labeled alkyl group and then perform a controlled dealkylation. Alternatively, a labeled N-desethyl precursor could be directly synthesized.

-

Purification and Characterization: The final product would be purified using chromatographic techniques (e.g., HPLC) and its structure and isotopic purity confirmed by mass spectrometry and NMR spectroscopy.

Role as an Internal Standard in Quantitative Analysis

The primary application of N-Desethyl etifoxine-¹³C,d₃ is as an internal standard in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for several reasons:

-

Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Variability in Sample Preparation: The internal standard is added to the sample at the beginning of the extraction process. Any loss of analyte during sample preparation steps like protein precipitation or solid-phase extraction will be mirrored by a proportional loss of the internal standard, ensuring the accuracy of the final concentration measurement.

-

Improved Precision and Accuracy: By accounting for variations in extraction efficiency, matrix effects, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method.

Experimental Protocols: Quantification of N-Desethyl Etifoxine

The following are detailed, representative experimental protocols for the quantification of N-desethyl etifoxine in human plasma using a stable isotope-labeled internal standard like N-Desethyl etifoxine-¹³C,d₃. These protocols are adapted from established methods for the analysis of etifoxine and its metabolites.

Sample Preparation

Two common sample preparation techniques are protein precipitation and solid-phase extraction.

5.1.1. Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (N-Desethyl etifoxine-¹³C,d₃ in a suitable solvent like methanol (B129727) or acetonitrile (B52724) at a known concentration, e.g., 100 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

5.1.2. Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract, which can reduce matrix effects and improve sensitivity.

-

To 200 µL of human plasma, add 50 µL of the internal standard working solution (N-Desethyl etifoxine-¹³C,d₃).

-

Add 200 µL of 4% phosphoric acid in water and vortex to mix.

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

-

Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100-200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of N-desethyl etifoxine.

| Parameter | Typical Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode |

| MRM Transitions | N-Desethyl etifoxine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined empirically) N-Desethyl etifoxine-¹³C,d₃: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined empirically, with an expected mass shift corresponding to the isotopic labels) |

| Ion Source Parameters | Optimized for desolvation temperature, gas flows, and capillary voltage. |

| Collision Energy | Optimized for each MRM transition to achieve maximum signal intensity. |

Pharmacological Context: The Parent Drug, Etifoxine

To understand the significance of quantifying N-desethyl etifoxine, it is essential to consider the pharmacology of its parent drug, etifoxine. Etifoxine is a non-benzodiazepine anxiolytic with a dual mechanism of action that enhances GABAergic neurotransmission.[2]

Direct Modulation of GABA-A Receptors

Etifoxine directly binds to a specific site on the GABA-A receptor, which is distinct from the benzodiazepine (B76468) binding site.[2] This interaction potentiates the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a calming effect.

Indirect Modulation via Neurosteroid Synthesis

Etifoxine also binds to the translocator protein (TSPO) located on the outer mitochondrial membrane.[5][6] This binding facilitates the transport of cholesterol into the mitochondria, which is a rate-limiting step in the synthesis of neurosteroids such as allopregnanolone.[1][6] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, further enhancing the inhibitory effects of GABA.[1][6]

The metabolic pathway of etifoxine involves its conversion in the liver to several metabolites, with N-desethyl etifoxine being a major active metabolite.[3]

Visualizations

Signaling Pathways of Etifoxine

Caption: Dual signaling pathway of etifoxine.

Experimental Workflow for Bioanalysis

Caption: General workflow for the quantification of N-desethyl etifoxine.

Conclusion

N-Desethyl etifoxine-¹³C,d₃ is a critical tool for researchers and scientists in the field of drug development and metabolism. Its use as a stable isotope-labeled internal standard enables the development of robust, accurate, and precise bioanalytical methods for the quantification of N-desethyl etifoxine. This, in turn, facilitates a deeper understanding of the pharmacokinetics and metabolism of the parent drug, etifoxine, a compound with a unique dual mechanism of action for the treatment of anxiety. The detailed experimental protocols and contextual information provided in this guide are intended to support the effective application of N-Desethyl etifoxine-¹³C,d₃ in a research setting.

References

An In-Depth Technical Guide to N-Desethyl etifoxine--13C,d3: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Desethyl etifoxine--13C,d3, an isotopically labeled form of N-desethyl etifoxine (B195894), the major active metabolite of the anxiolytic drug etifoxine. This document details its chemical structure, available properties, and its critical role in bioanalytical studies. Furthermore, it elucidates the complex signaling pathways influenced by its parent compound, offering valuable insights for researchers in pharmacology and drug development.

Chemical Structure and Properties

This compound is a stable isotope-labeled analog of N-desethyl etifoxine. The labeling with Carbon-13 (¹³C) and Deuterium (d3) provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

Chemical Structure:

The precise placement of the isotopic labels is on the N-ethyl group of the parent etifoxine molecule, which is subsequently metabolized to the N-desethyl form. In this compound, one carbon atom and three hydrogen atoms of the remaining methyl group are replaced by their heavier stable isotopes.

Physicochemical Properties:

Specific experimental data for the physicochemical properties of this compound, such as melting point, boiling point, and detailed solubility, are not extensively reported in publicly available literature. This is common for isotopically labeled standards, as their primary use is in analytical applications where such data is not always critical. However, general qualitative solubility is expected to be similar to the unlabeled compound. The purity of commercially available standards is typically high, often exceeding 95-98%.

| Property | Value | Source |

| Chemical Formula | C₁₄¹³CH₁₀D₃ClN₂O | MedChemExpress, Axios Research |

| Molecular Weight | 276.74 g/mol | MedChemExpress, Axios Research |

| CAS Number | 2747914-26-5 | MedChemExpress |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | ≥95-98% | NovaChemistry |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The synthesis of such isotopically labeled compounds is a complex process, typically performed by specialized chemical synthesis companies. The general approach involves a multi-step chemical synthesis starting from commercially available labeled precursors. For instance, the synthesis could be adapted from the known synthesis of etifoxine, incorporating a labeled ethylamine (B1201723) or a precursor that can be converted to the labeled N-ethyl group.

A plausible synthetic route for the parent compound, etifoxine, is disclosed in U.S. Patent 3,725,404, which could be adapted for the introduction of isotopes. The synthesis generally involves the reaction of a substituted 2-aminobenzophenone (B122507) with a suitable reagent to form the benzoxazine (B1645224) ring system.

Bioanalytical Quantification using this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of N-desethyl etifoxine in biological matrices. Below is a representative LC-MS/MS protocol for the analysis of etifoxine and its metabolite N-desethyl etifoxine in human plasma. This protocol can be adapted for the specific use of this compound.

Objective: To quantify the concentration of N-desethyl etifoxine in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

-

Human plasma samples

-

N-Desethyl etifoxine analytical standard

-

This compound (Internal Standard - IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Centrifuge

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of N-desethyl etifoxine and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare calibration standards and quality control samples by spiking known concentrations of N-desethyl etifoxine into blank human plasma.

-

Prepare a working solution of the internal standard (this compound).

-

-

Sample Preparation (Solid Phase Extraction - SPE):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components. For example: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B).

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

N-desethyl etifoxine: Q1 (precursor ion) -> Q3 (product ion) - To be determined by infusion of the analytical standard.

-

This compound: Q1 (precursor ion with mass shift) -> Q3 (product ion) - To be determined by infusion of the internal standard.

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of N-desethyl etifoxine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Mechanisms of Action

The pharmacological effects of etifoxine, and by extension its active metabolite N-desethyl etifoxine, are primarily mediated through a dual mechanism involving the potentiation of GABAergic neurotransmission.

Direct Allosteric Modulation of GABA-A Receptors

Etifoxine directly binds to a specific site on the γ-aminobutyric acid type A (GABA-A) receptor, which is distinct from the benzodiazepine (B76468) binding site. This binding allosterically modulates the receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability, resulting in anxiolytic effects.

Caption: Direct allosteric modulation of the GABA-A receptor by etifoxine.

Indirect Modulation via Neurosteroid Synthesis

Etifoxine also acts as a ligand for the 18 kDa translocator protein (TSPO), which is located on the outer mitochondrial membrane. Binding to TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, thereby indirectly enhancing GABAergic inhibition and contributing to the anxiolytic effects of the drug.

Caption: Indirect modulation of GABA-A receptors via TSPO-mediated neurosteroid synthesis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the active metabolite of etifoxine in preclinical and clinical research. Its use as an internal standard in advanced analytical techniques like LC-MS/MS is crucial for obtaining high-quality pharmacokinetic and pharmacodynamic data. A thorough understanding of the dual mechanism of action of its parent compound, involving both direct and indirect modulation of the GABA-A receptor system, provides a solid foundation for further research into the therapeutic potential of etifoxine and related compounds in the management of anxiety and other neurological disorders. This guide serves as a foundational resource for scientists and researchers, summarizing the current knowledge of this important analytical standard and the pharmacological pathways it helps to investigate.

Technical Guide: N-Desethyl etifoxine-¹³C,d₃ Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of N-Desethyl etifoxine-¹³C,d₃, a crucial internal standard for the accurate quantification of the active metabolite of etifoxine (B195894). This document outlines the representative data found in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and visualizes key metabolic and experimental pathways.

Certificate of Analysis (Representative Data)

A Certificate of Analysis for N-Desethyl etifoxine-¹³C,d₃ provides critical data on its identity, purity, and quality. The following tables summarize the kind of quantitative data researchers can expect.

Table 1: Product Information and Physical Properties

| Parameter | Specification |

| Product Name | N-Desethyl etifoxine-¹³C,d₃ |

| Catalogue Number | Varies by supplier |

| Molecular Formula | C₁₄¹³CH₁₀D₃ClN₂O |

| Molecular Weight | 276.74 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Acetonitrile (B52724) and Methanol |

Table 2: Analytical Data

| Test | Method | Specification | Representative Result |

| Purity | LC-MS/MS | ≥98% | 99.5% |

| Chemical Purity (HPLC) | HPLC-UV | ≥98% | 99.6% |

| Isotopic Purity | Mass Spectrometry | ≥99% deuterated forms | Conforms |

| Identity Confirmation (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms |

| Identity Confirmation (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |

| Residual Solvents | GC-MS | As per ICH Q3C | <0.1% |

| Water Content | Karl Fischer Titration | ≤0.5% | 0.15% |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible use of this internal standard.

Purity and Quantification by LC-MS/MS

This method is used to determine the purity of N-Desethyl etifoxine-¹³C,d₃ and for its use in quantifying the unlabeled N-desethyl etifoxine in biological matrices.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Desethyl etifoxine: m/z 273.1 → 227.1

-

N-Desethyl etifoxine-¹³C,d₃: m/z 277.1 → 231.1

-

-

Collision Energy and Other Parameters: Optimized for the specific instrument.

-

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add 20 µL of N-Desethyl etifoxine-¹³C,d₃ internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

-

Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

The resulting spectrum is compared with the expected chemical shifts and coupling constants for N-desethyl etifoxine, taking into account the isotopic labeling.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to N-Desethyl etifoxine-¹³C,d₃.

Caption: Metabolic conversion of Etifoxine to its active metabolite.

Caption: Workflow for quantifying N-desethyl etifoxine.

Caption: Dual mechanism of etifoxine's anxiolytic effects.

Etifoxine Metabolism: A Technical Guide to Core Pathways and Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine (B195894), a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, exerts its therapeutic effects through a dual mechanism involving the potentiation of GABA-A receptor function and the stimulation of neurosteroid synthesis. Understanding the metabolic fate of etifoxine is crucial for a comprehensive assessment of its efficacy, safety profile, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolism of etifoxine, focusing on its major metabolites, the enzymatic pathways involved, and the analytical methodologies employed for their characterization and quantification.

Pharmacokinetics Overview

Following oral administration, etifoxine is rapidly absorbed from the gastrointestinal tract, with the time to reach maximum plasma concentration (Tmax) being approximately 2-3 hours. It is extensively metabolized in the liver, giving rise to several metabolites. The parent drug, etifoxine, has a reported half-life of about 6 hours. Etifoxine and its metabolites are primarily excreted in the urine, with a smaller portion eliminated via bile. Only a small quantity of the drug is excreted in its unchanged form.[1][2]

Major Metabolites and Biotransformation Pathways

The metabolism of etifoxine is characterized by the formation of at least one major active metabolite, with other biotransformation products also likely formed.

Diethyl-etifoxine: The Major Active Metabolite

The most significant and well-characterized metabolite of etifoxine is diethyl-etifoxine. This metabolite is pharmacologically active and contributes to the overall therapeutic effect of the parent drug. A key characteristic of diethyl-etifoxine is its considerably longer half-life of approximately 20 hours, which may lead to its accumulation upon repeated administration and contribute to a sustained therapeutic effect.[1][2]

The formation of diethyl-etifoxine from etifoxine is presumed to occur via an N-deethylation reaction, a common metabolic pathway for compounds containing an N-ethyl group. This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms responsible for the N-deethylation of etifoxine have not been definitively identified in the reviewed literature, CYP3A4 and CYP2D6 are known to be involved in the metabolism of many xenobiotics, including the N-dealkylation of various drugs.[3]

Other Potential Metabolic Pathways

While diethyl-etifoxine is the most prominently mentioned metabolite, the literature suggests the formation of "several metabolites"[1][2]. Based on the chemical structure of etifoxine, other potential metabolic transformations could include:

-

Oxidation: Hydroxylation of the aromatic rings or the aliphatic side chains.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase their water solubility and facilitate excretion.

Further research is required to fully elucidate the complete metabolic profile of etifoxine and identify the structures of all its metabolites.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Etifoxine and Diethyl-etifoxine in Humans

| Parameter | Etifoxine | Diethyl-etifoxine | Reference |

| Half-life (t½) | ~ 6 hours | ~ 20 hours | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | Not specified | [1] |

| Maximum Plasma Concentration (Cmax) after 50 mg oral dose | ~32 ng/mL | Not specified | [4] |

Experimental Protocols

The study of etifoxine metabolism involves a combination of in vitro and in vivo methods, coupled with advanced analytical techniques for the identification and quantification of the parent drug and its metabolites.

In Vitro Metabolism Studies using Human Liver Microsomes

In vitro studies using human liver microsomes are a standard approach to investigate the metabolic stability and pathways of a drug candidate.

Objective: To identify the metabolites of etifoxine and characterize the cytochrome P450 enzymes involved in its metabolism.

Protocol Outline:

-

Incubation: Etifoxine is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system (to support CYP450 activity) at 37°C. A typical protein concentration for such an assay is 0.5 mg/mL.[5][6][7][8]

-

Time Points: Samples are collected at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

-

CYP450 Reaction Phenotyping (Optional): To identify the specific CYP isoforms involved, incubations can be performed with a panel of recombinant human CYP enzymes or with selective chemical inhibitors of specific CYP isoforms.[9]

-

Sample Preparation: The reactions are quenched, typically by the addition of a cold organic solvent like acetonitrile (B52724), to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.[10]

-

Analytical Detection: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify etifoxine and its metabolites.

Analytical Methodology: LC-MS/MS for Quantification in Plasma

LC-MS/MS is the preferred method for the sensitive and selective quantification of etifoxine and its metabolites in biological matrices such as plasma.

Protocol Outline:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 100 µL), an internal standard (ideally a stable isotope-labeled version of the analyte, such as etifoxine-d5) is added.[10]

-

Aliquots of cold acetonitrile are added to precipitate plasma proteins.[10]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[10]

-

The clear supernatant is transferred to a new tube and evaporated to dryness.[10]

-

The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[10]

-

-

Liquid Chromatography (LC):

-

A reverse-phase C18 column is typically used for separation.

-

The mobile phase usually consists of a gradient mixture of an aqueous solution (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for etifoxine and its metabolites to ensure selectivity and sensitivity. For etifoxine, a commonly used transition is m/z 300.9 → 230.1.[4]

-

Structure Elucidation of Metabolites

The definitive identification of novel metabolites requires the elucidation of their chemical structures.

-

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements of parent and fragment ions, enabling the determination of the elemental composition of metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: When a metabolite can be isolated in sufficient quantity and purity, NMR spectroscopy (including 1H, 13C, and 2D-NMR techniques like COSY and HMBC) is the gold standard for unambiguous structure determination.[11][12][13][14][15]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Etifoxine

The primary metabolic pathway of etifoxine involves its biotransformation in the liver.

Caption: Proposed metabolic pathway of etifoxine in the liver.

Experimental Workflow for In Vitro Metabolism Study

A typical workflow for investigating the metabolism of etifoxine using human liver microsomes.

Caption: Workflow for an in vitro etifoxine metabolism study.

Conclusion

Etifoxine undergoes significant metabolism in the liver, with diethyl-etifoxine being a major and pharmacologically active metabolite that likely contributes to the drug's sustained therapeutic effects. The primary metabolic pathway appears to be N-deethylation, mediated by cytochrome P450 enzymes. While the foundational aspects of etifoxine's pharmacokinetics are understood, further research is warranted to fully characterize all of its metabolites, definitively identify the specific CYP450 isoforms involved in its biotransformation, and generate comprehensive quantitative data on its metabolic profile. Such information will be invaluable for optimizing the clinical use of etifoxine and for anticipating and managing potential drug-drug interactions.

References

- 1. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for a role of cytochrome P450 2D6 and 3A4 in ethylmorphine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human pharmacokinetics of XBD173 and etifoxine distinguish their potential for pharmacodynamic effects mediated by translocator protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaron.com [pharmaron.com]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. oyc.co.jp [oyc.co.jp]

- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bionmr.unl.edu [bionmr.unl.edu]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of N-desethyl etifoxine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etifoxine (B195894) is a non-benzodiazepine anxiolytic agent with a unique dual mechanism of action, modulating γ-aminobutyric acid type A (GABA-A) receptors and stimulating neurosteroid synthesis via the translocator protein (TSPO). It is metabolized in the liver to several compounds, most notably N-desethyl etifoxine. This metabolite is pharmacologically active and possesses a significantly longer elimination half-life than its parent compound, suggesting it may substantially contribute to the therapeutic effects and duration of action of etifoxine.[1][2] This document provides a comprehensive overview of the known pharmacological properties of N-desethyl etifoxine, contextualized by the well-characterized profile of etifoxine, and outlines the experimental methodologies required for its further characterization.

Metabolism and Pharmacokinetics

Etifoxine undergoes hepatic metabolism, where the primary pathway is N-deethylation to form N-desethyl etifoxine.[3] This active metabolite is crucial to the overall pharmacokinetic profile of the drug. While etifoxine is absorbed rapidly with a half-life of approximately 6 hours, N-desethyl etifoxine is eliminated much more slowly, with a half-life of around 20 hours.[1][2] This extended duration suggests that N-desethyl etifoxine may be responsible for maintaining the therapeutic effect between doses.

Metabolic Pathway

The metabolic conversion is a straightforward enzymatic process in the liver, as illustrated below.

Caption: Metabolic conversion of Etifoxine to N-desethyl etifoxine.

Table 1: Comparative Pharmacokinetic Parameters

This table summarizes the key pharmacokinetic parameters for etifoxine and its primary active metabolite.

| Parameter | Etifoxine | N-desethyl etifoxine | Reference(s) |

| Bioavailability | ~90% | Data not available | [1] |

| Time to Peak (Tmax) | 2-3 hours | ~4 hours (as metabolite) | [1][4] |

| Plasma Protein Binding | 88-95% | Data not available | [1] |

| Elimination Half-life (t½) | ~6 hours | ~20 hours | [1][2] |

| Metabolism | Hepatic | - | [3] |

| Excretion | Mainly urine (as metabolites) | Mainly urine | [1][2] |

Pharmacodynamics

While N-desethyl etifoxine is confirmed to be pharmacologically active, a detailed characterization of its binding affinities and functional potencies is not extensively documented in publicly available literature.[3] Its mechanism of action is presumed to mirror that of the parent compound, etifoxine. Etifoxine possesses a dual mechanism that differentiates it from classical benzodiazepines.

-

Direct GABA-A Receptor Modulation : Etifoxine binds to a site on the GABA-A receptor complex that is distinct from the benzodiazepine (B76468) binding site, acting as a positive allosteric modulator.[2][5] Its effects are primarily mediated through the β2 and β3 subunits and are therefore not antagonized by the benzodiazepine antagonist flumazenil.[2][6]

-

Indirect Modulation via Neurosteroid Synthesis : Etifoxine binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[6] This interaction facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in neurosteroid synthesis. The resulting increase in neurosteroids, such as allopregnanolone, further potentiates GABA-A receptor function, contributing to the anxiolytic effect.[6][7]

Hypothesized Dual Mechanism of Action

The following diagram illustrates the two-pronged mechanism through which etifoxine and likely N-desethyl etifoxine exert their effects on the GABAergic synapse.

References

- 1. Etifoxine - Wikipedia [en.wikipedia.org]

- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Etifoxine-d3 | 1246815-89-3 | Benchchem [benchchem.com]

- 4. gabarx.com [gabarx.com]

- 5. researchgate.net [researchgate.net]

- 6. Etifoxine for Pain Patients with Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Etifoxine | 21715-46-8 | > 95% [smolecule.com]

The Gold Standard: A Technical Guide to Stable Isotope Labeled Internal Standards in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the pursuit of accurate and reliable data is paramount. The quantification of analytes in complex biological matrices is fraught with challenges, including sample loss during preparation, variability in instrument response, and the unpredictable nature of matrix effects. To navigate these complexities, the use of an appropriate internal standard (IS) is not merely a recommendation but a necessity for robust and defensible results. Among the various types of internal standards, stable isotope labeled internal standards (SIL-ISs) have emerged as the unequivocal gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[1][2]

This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and regulatory perspectives surrounding the use of SIL-ISs. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement SIL-ISs in their bioanalytical workflows, ensuring the generation of high-quality data that meets stringent scientific and regulatory standards.

The Fundamental Advantage of Isotopic Analogs

A SIL-IS is a synthetic version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[3][4] This subtle modification results in a compound with a higher molecular weight, allowing it to be distinguished from the endogenous analyte by a mass spectrometer. Crucially, the physicochemical properties of the SIL-IS remain nearly identical to the native analyte.[5] This near-perfect analogy is the cornerstone of its superiority over other types of internal standards, such as structural analogs.[2]

The primary benefits of using a SIL-IS can be summarized as follows:

-

Comprehensive Compensation for Variability: A SIL-IS tracks the analyte throughout the entire analytical process, from sample extraction and handling to chromatographic separation and ionization.[6] Any physical loss of the analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS.

-

Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization signal by co-eluting matrix components, are a significant source of error in LC-MS analysis.[7] Since a SIL-IS co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[2]

-

Improved Accuracy and Precision: The ability of a SIL-IS to correct for both physical and matrix-induced variations leads to a significant improvement in the accuracy and precision of quantitative measurements compared to methods using structural analogs or no internal standard.[1][2]

Quantitative Performance: SIL-IS vs. Analog IS

The theoretical advantages of SIL-ISs are consistently borne out in experimental data. The following tables summarize the typical performance differences observed between SIL-ISs and structural analog internal standards in key bioanalytical validation parameters.

Table 1: Comparison of Accuracy and Precision

| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observations |

| Accuracy (% Bias) | Typically within ±5%[2] | Can exceed ±15%[2] | SIL-IS provides consistently higher accuracy due to superior compensation for matrix effects and recovery variations.[1] |

| Precision (%CV) | Typically <10%[2] | Can be >15%[2] | The use of a SIL-IS results in significantly better precision as it more closely tracks the analyte's behavior throughout the analytical process.[1] |

Table 2: Comparison of Matrix Effect and Recovery

| Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Key Observations |

| Matrix Effect (% Difference between analyte and IS) | Effectively compensated (<5%) | Inconsistent compensation (can be >20%) | The near-identical physicochemical properties of a SIL-IS ensure it experiences the same matrix effects as the analyte, leading to effective normalization.[2] |

| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | A SIL-IS more reliably tracks the analyte's recovery throughout the sample preparation process compared to a structural analog. |

Experimental Protocols for Core Bioanalytical Assays

To ensure the development of robust and reliable bioanalytical methods, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous validation of the analytical method.[8][9][10][11] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.

Protocol 1: Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.

Methodology:

-

Prepare three sets of samples at low and high quality control (QC) concentrations:

-

Set A (Neat Solution): Analyte and IS spiked in the reconstitution solvent.

-

Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract. This is performed on at least six different lots of the biological matrix.[7]

-

Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank biological matrix before the extraction process.

-

-

Analyze the samples using the developed LC-MS/MS method.

-

Calculate the Matrix Factor (MF):

-

MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

-

-

Calculate the IS-Normalized Matrix Factor:

-

IS-Normalized MF = (MF of analyte) / (MF of IS)

-

-

Acceptance Criteria (as per ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[8][10][11]

Protocol 2: Evaluation of Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.

Methodology:

-

Analyze the data from the Matrix Effect experiment (Sets B and C).

-

Calculate the Recovery (RE):

-

RE (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100

-

-

Calculate the IS-Normalized Recovery:

-

IS-Normalized RE = (RE of analyte) / (RE of IS)

-

-

Acceptance Criteria: While no specific acceptance criteria for recovery are mandated by regulatory guidelines, it should be consistent and reproducible. The CV of the recovery across the different QC levels should ideally be ≤15%.

Protocol 3: Analyte and Internal Standard Stability

Objective: To assess the stability of the analyte and IS under various conditions encountered during sample handling and analysis.

Methodology:

-

Prepare low and high QC samples in the biological matrix.

-

Expose the samples to the following conditions:

-

Freeze-Thaw Stability: Subject the samples to a minimum of three freeze-thaw cycles.[12]

-

Short-Term (Bench-Top) Stability: Store the samples at room temperature for a period equal to or longer than the expected sample handling time.[12]

-

Long-Term Stability: Store the samples at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to analysis.[12]

-

Post-Preparative (Autosampler) Stability: Store the processed samples in the autosampler for a period that exceeds the expected run time.

-

-

Analyze the stability samples against a freshly prepared calibration curve.

-

Calculate the percentage deviation of the mean concentration of the stability samples from their nominal concentrations.

-

Acceptance Criteria (as per ICH M10): The mean concentration of the stability samples should be within ±15% of the nominal concentration.[8][10][11] For SIL-IS, it is often sufficient to demonstrate that no isotopic exchange occurs under the same stability conditions as the analyte.[12]

Visualizing Bioanalytical Workflows and Pathways

The use of diagrams is essential for clearly communicating complex experimental workflows and biological processes.

Caption: A generalized workflow for a bioanalytical assay using a stable isotope labeled internal standard.

Stable isotope labeled standards are also invaluable tools for tracing metabolic pathways. For example, ¹³C-labeled glucose can be used to track the flow of carbon atoms through glycolysis and the citric acid cycle.

Caption: Tracing ¹³C-labeled glucose through glycolysis and the TCA cycle.

Synthesis and Characterization of SIL-IS

The quality of a SIL-IS is critical to its performance. Therefore, understanding the synthesis and characterization process is essential.

Synthesis:

-

Deuterium Labeling: Often achieved through H-D exchange reactions, which can be a cost-effective method. However, care must be taken to ensure the label is on a non-exchangeable position to prevent back-exchange in protic solvents.[4]

-

¹³C and ¹⁵N Labeling: Typically involves a more complex multi-step chemical synthesis using labeled starting materials.[13] While more expensive, this approach provides greater stability and avoids the potential for chromatographic shifts sometimes observed with heavily deuterated compounds.[3]

Characterization and Purity:

-

Identity Confirmation: Confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Chemical Purity: Assessed by chromatography (HPLC-UV, GC-FID) to ensure the absence of unlabeled impurities.

-

Isotopic Purity (Enrichment): Determined by mass spectrometry to quantify the percentage of the labeled species versus the unlabeled analyte. High isotopic purity is crucial to prevent interference from the unlabeled form, which can lead to an overestimation of the analyte concentration.[14]

-

Certificate of Analysis (CoA): A comprehensive CoA should be provided by the supplier, detailing the identity, chemical purity, isotopic purity, and storage conditions of the SIL-IS.

Conclusion

The use of stable isotope labeled internal standards represents the pinnacle of best practice in modern bioanalysis. Their ability to mimic the analyte of interest throughout the analytical workflow provides an unparalleled level of correction for the myriad of variables that can impact data quality. By improving accuracy and precision, and effectively mitigating the challenges of matrix effects and sample recovery, SIL-ISs empower researchers, scientists, and drug development professionals to generate robust, reliable, and defensible data. While the initial investment in a high-quality, well-characterized SIL-IS may be higher than for other internal standards, the long-term benefits of enhanced data integrity, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. As the demands for data quality in drug development and scientific research continue to rise, the role of stable isotope labeled internal standards as the gold standard in bioanalysis is firmly secured.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ICH M10 guideline: validation of bioanalytical methods [kymos.com]

- 9. krogersconsulting.com [krogersconsulting.com]

- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid methods for the high yield synthesis of carbon-13 enriched intermediates of the pentose-phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Unraveling the Metabolic Maze: An In-depth Technical Guide to Isotopic Labeling in Drug Metabolite Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies of isotopic labeling in drug metabolite analysis. Understanding the metabolic fate of a drug candidate is a critical component of the drug discovery and development process, ensuring both safety and efficacy. Isotopic labeling, a powerful technique that introduces a "tag" into a drug molecule, allows researchers to trace its journey through a biological system with unparalleled precision. This guide will delve into the core techniques, from study design and execution to data analysis and interpretation, providing the necessary details for practical application in the laboratory.

Core Principles of Isotopic Labeling

Isotopic labeling involves the substitution of one or more atoms in a drug molecule with their corresponding isotope. Isotopes are variants of a particular chemical element that have the same number of protons but a different number of neutrons. This difference in neutron number results in a difference in atomic mass but does not significantly alter the chemical properties of the molecule.[1] This subtle change allows labeled molecules to be differentiated from their unlabeled counterparts by mass-sensitive analytical techniques.

There are two primary types of isotopes used in drug metabolism studies:

-

Stable Isotopes: These are non-radioactive isotopes that are naturally occurring but less abundant than their lighter counterparts. Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[2] Their safety and lack of radioactivity make them ideal for use in clinical studies.[3]

-

Radioisotopes: These are unstable isotopes that undergo radioactive decay, emitting radiation that can be detected. The most frequently used radioisotopes in drug metabolism are tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C).[4] Their high sensitivity of detection makes them invaluable for tracing minute quantities of a drug and its metabolites.[5]

The choice of isotope and the position of labeling within the molecule are critical considerations in study design, depending on the specific research question and the analytical method to be employed.

Applications in Drug Metabolism and Pharmacokinetics

Isotopic labeling is a cornerstone of Absorption, Distribution, Metabolism, and Excretion (ADME) studies, providing definitive data on the pharmacokinetic profile of a drug.[6]

-

Metabolite Identification and Profiling: By tracking the isotopic signature, researchers can confidently identify drug-related metabolites in complex biological matrices, distinguishing them from endogenous compounds.[7]

-

Quantitative Analysis: Isotope dilution mass spectrometry, which uses a known amount of an isotopically labeled compound as an internal standard, is the gold standard for accurate and precise quantification of drugs and their metabolites.[8]

-

Pharmacokinetic (PK) Parameter Determination: Isotopic labeling enables the precise determination of key PK parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.[9]

-

Mass Balance Studies: Radiolabeled compounds, particularly ¹⁴C, are essential for human mass balance studies to determine the routes and rates of excretion of a drug and its metabolites.[10]

-

Pathway Elucidation: Tracing the transformation of the isotopic label from the parent drug to its various metabolites allows for the elucidation of metabolic pathways.[11]

Data Presentation: Quantitative Analysis of Drug Metabolites

The following tables summarize the types of quantitative data that can be obtained from drug metabolism studies using isotopic labeling.

Table 1: Illustrative Pharmacokinetic Parameters of a ¹⁴C-Labeled Drug in Healthy Volunteers

| Parameter | Unit | Value (Mean ± SD) |

| Total Radioactivity | ||

| Cmax | ng-equiv/mL | 150.5 ± 25.2 |

| Tmax | h | 1.5 ± 0.5 |

| AUC(0-t) | hng-equiv/mL | 1250.8 ± 210.4 |

| t1/2 | h | 24.6 ± 4.1 |

| Unchanged Drug | ||

| Cmax | ng/mL | 85.2 ± 15.7 |

| Tmax | h | 1.0 ± 0.3 |

| AUC(0-t) | hng/mL | 780.4 ± 135.9 |

| t1/2 | h | 8.2 ± 1.5 |

This table presents hypothetical data for illustrative purposes.

Table 2: Excretion Profile of a ¹⁴C-Labeled Drug Following a Single Oral Dose

| Excretion Route | % of Administered Radioactivity (Mean ± SD) |

| Urine | |

| 0-24 h | 65.2 ± 5.8 |

| 24-48 h | 10.5 ± 2.1 |

| >48 h | 2.1 ± 0.8 |

| Total Urine | 77.8 ± 6.3 |

| Feces | |

| 0-48 h | 12.3 ± 3.5 |

| >48 h | 3.2 ± 1.1 |

| Total Feces | 15.5 ± 4.2 |

| Total Recovery | 93.3 ± 7.1 |

This table presents hypothetical data for illustrative purposes.

Table 3: Relative Abundance of Metabolites in Plasma Determined by LC-MS with a Stable Isotope Labeled Internal Standard

| Analyte | Retention Time (min) | Peak Area Ratio (Analyte/Internal Standard) | % of Total Drug-Related Material |

| Parent Drug | 5.2 | 1.58 | 65.2 |

| Metabolite 1 (M1) | 4.1 | 0.45 | 18.6 |

| Metabolite 2 (M2) | 3.5 | 0.28 | 11.5 |

| Metabolite 3 (M3) | 2.8 | 0.11 | 4.7 |

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments in drug metabolite analysis using isotopic labeling.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes and a Stable Isotope Labeled Compound

This protocol outlines a common in vitro method to assess the metabolic stability of a drug candidate.

1. Materials:

-

Test compound (unlabeled)

-

Stable isotope-labeled internal standard (SIL-IS) of the test compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) or methanol (B129727) for protein precipitation

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

2. Procedure:

-

Prepare Incubation Mixture: In a 96-well plate, combine the test compound (at a final concentration, e.g., 1 µM) and the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate Reaction: Add pre-warmed human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL) to each well to start the metabolic reaction.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of cold acetonitrile or methanol containing the SIL-IS. The 0-minute time point is prepared by adding the quenching solution before the microsomes.

-

Protein Precipitation: Vortex the plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

-

Data Analysis: Quantify the remaining parent drug at each time point by calculating the peak area ratio of the analyte to the SIL-IS. Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[12]

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study with a ¹⁴C-Labeled Drug

This protocol provides a general outline for a human ADME study using a radiolabeled compound.[10]

1. Study Design and Participants:

-

A small cohort of healthy male volunteers (typically 4-8 subjects) is recruited.[13]

-

The study is conducted under strict ethical and regulatory guidelines.[14]

-

A single oral or intravenous dose of the ¹⁴C-labeled drug is administered. The total radioactive dose is typically in the range of 50-100 µCi.[10]

2. Sample Collection:

-

Blood/Plasma: Serial blood samples are collected at predefined time points to determine the concentration-time profiles of total radioactivity and the parent drug.

-

Urine and Feces: All urine and feces are collected for a specified period (e.g., 7-10 days or until radioactivity is below a certain threshold) to determine the routes and extent of excretion.[15]

3. Sample Analysis:

-

Total Radioactivity Measurement: The total radioactivity in blood, plasma, urine, and homogenized feces is measured by liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

-

Metabolite Profiling and Identification: Plasma, urine, and fecal extracts are analyzed by radio-HPLC or LC-MS/MS to separate and identify the parent drug and its metabolites.

4. Data Analysis:

-

Pharmacokinetic Analysis: PK parameters for total radioactivity and the parent drug are calculated from the plasma concentration-time data.

-

Mass Balance Calculation: The cumulative amount of radioactivity excreted in urine and feces is calculated as a percentage of the administered dose.

-

Metabolite Quantification: The relative abundance of each metabolite is determined from the radiochromatograms or mass spectra.

Visualizing Workflows and Pathways

Graphviz diagrams are used to visually represent complex workflows and relationships, enhancing understanding and communication.

Experimental Workflow for In Vitro Metabolite Identification

Caption: Workflow for in vitro drug metabolite identification.

Logic Diagram for Stable Isotope Labeling in Metabolite Quantification

Caption: Logic of quantitative analysis using a stable isotope-labeled internal standard.

Generalized Drug Metabolism Pathway

While specific signaling cascades are highly drug-dependent, this diagram illustrates the general phases of drug metabolism, which are often influenced by cellular signaling events that can regulate the expression and activity of metabolic enzymes.

Caption: General phases of drug metabolism.

Conclusion

Isotopic labeling is an indispensable tool in modern drug development, providing critical insights into the metabolic fate of new chemical entities. The ability to trace and quantify a drug and its metabolites with high precision and sensitivity allows for a comprehensive understanding of its ADME properties. This technical guide has provided an in-depth overview of the core principles, applications, and methodologies, equipping researchers and scientists with the foundational knowledge to effectively apply these powerful techniques in their own drug discovery and development programs. The continued innovation in analytical instrumentation and isotopic labeling strategies will further enhance our ability to unravel the complex metabolic maze and bring safer, more effective medicines to patients.

References

- 1. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. metsol.com [metsol.com]

- 4. openmedscience.com [openmedscience.com]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sgs.com [sgs.com]

- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. clinmedjournals.org [clinmedjournals.org]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on N-Desethyl Etifoxine-¹³C,d₃ for Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etifoxine (B195894), a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, has garnered significant interest for its dual mechanism of action, which includes the modulation of GABA-A receptors and the stimulation of neurosteroid synthesis via the translocator protein (TSPO) located on the outer mitochondrial membrane.[1][2][3][4][5] Its primary active metabolite, N-desethyl etifoxine, plays a crucial role in its pharmacological profile.[6] Understanding the metabolic fate of etifoxine and its influence on cellular metabolic networks is paramount for elucidating its complete mechanism of action, identifying potential off-target effects, and optimizing therapeutic strategies.

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions.[7][8][9][10] By introducing stable isotope-labeled substrates into a biological system and tracking the incorporation of these isotopes into downstream metabolites, MFA provides a detailed snapshot of cellular metabolism.[7][8][9][10] N-Desethyl etifoxine-¹³C,d₃ is a stable isotope-labeled version of the primary active metabolite of etifoxine. While commercially available primarily as an internal standard for pharmacokinetic studies, its potential as a tracer in MFA to investigate the metabolic impact of etifoxine is a promising area of research.[11]

This technical guide provides a comprehensive overview of the core principles and a proposed experimental framework for utilizing N-Desethyl etifoxine-¹³C,d₃ in metabolic flux analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to explore the metabolic consequences of etifoxine administration.

Etifoxine: Metabolism and Known Signaling Pathways

Etifoxine is rapidly metabolized in the liver, with N-deethylation being a primary transformation, leading to the formation of the active metabolite, N-desethyl etifoxine.[6] The dual mechanism of action of etifoxine involves:

-

Direct GABA-A Receptor Modulation: Etifoxine potentiates GABAergic inhibition by binding to a site on the GABA-A receptor that is distinct from the benzodiazepine (B76468) binding site.[1][3][4] This direct action contributes to its anxiolytic effects.

-

Indirect Modulation via Neurosteroid Synthesis: Etifoxine binds to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane.[4] This interaction stimulates the synthesis of neurosteroids, such as allopregnanolone, which are potent positive allosteric modulators of the GABA-A receptor.[2][3][4]

The engagement of TSPO by etifoxine suggests a potential influence on mitochondrial function and, by extension, cellular metabolism.

Figure 1: Etifoxine's dual mechanism of action on the GABA-A receptor.

Principles of ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a quantitative technique that elucidates the flow of carbon through a metabolic network. The fundamental steps of a ¹³C-MFA experiment are:

-

Isotope Labeling: A ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) is introduced into the cell culture medium.

-

Metabolic Steady State: The cells are cultured until they reach a metabolic and isotopic steady state, where the concentrations of metabolites and the distribution of ¹³C isotopes are constant.

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells.

-

Analytical Measurement: The isotopic labeling patterns of the metabolites are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Computational Flux Analysis: The measured labeling data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., glucose uptake, lactate (B86563) secretion), are used to calculate the intracellular metabolic fluxes.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Preliminary Research Applications of Etifoxine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research applications of etifoxine (B195894) and its primary active metabolite, diethyl-etifoxine. It consolidates key findings on its dual mechanism of action, summarizes preclinical quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and workflows to support further investigation and drug development efforts.

Introduction

Etifoxine is a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, first introduced for medical use in 1979.[1] Unlike traditional benzodiazepines, etifoxine exhibits a unique dual mechanism of action that confers anxiolytic, neuroprotective, neuroplastic, and anti-inflammatory properties with a favorable side-effect profile, notably lacking the sedation, amnesia, and dependence associated with benzodiazepines.[2][3] Its primary active metabolite, diethyl-etifoxine, contributes significantly to its prolonged therapeutic effects.[4] This guide explores the foundational preclinical research that characterizes the therapeutic potential of etifoxine and its metabolites.

Core Mechanisms of Action

Etifoxine's therapeutic effects are attributed to two distinct but complementary mechanisms: direct allosteric modulation of GABA-A receptors and indirect modulation via the activation of neurosteroid synthesis.[2][5]

Direct GABA-A Receptor Modulation

Etifoxine directly potentiates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It binds to a site distinct from that of benzodiazepines, specifically at the interface of the α and β subunits, with a preference for receptors containing β2 or β3 subunits.[2][3][4] This binding enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent neuronal hyperpolarization. This direct positive allosteric modulation contributes to the anxiolytic and anticonvulsant effects of the drug.[2] Importantly, because its binding site is different, the effects of etifoxine are not reversed by the benzodiazepine (B76468) antagonist flumazenil.[3]

Indirect Modulation via Neurosteroid Synthesis

Etifoxine also acts as a ligand for the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane.[6][7] Binding to TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.[8][9][10] This process stimulates the production of key neurosteroids, including pregnenolone, progesterone, and ultimately allopregnanolone (B1667786).[5][8] Allopregnanolone is a potent endogenous positive allosteric modulator of GABA-A receptors, amplifying the inhibitory signaling and contributing significantly to etifoxine's anxiolytic and neuroprotective effects.[5]

Visualizing the Mechanisms

Logical Relationship of Etifoxine's Dual Action

The following diagram illustrates the two-pronged approach by which etifoxine achieves its therapeutic effects.

Signaling Pathway: TSPO-Mediated Neurosteroidogenesis

This diagram details the enzymatic cascade initiated by etifoxine's binding to TSPO, leading to the synthesis of allopregnanolone.

Etifoxine and its Active Metabolite: Diethyl-etifoxine

Etifoxine is rapidly metabolized in the liver, with one of its major metabolites being diethyl-etifoxine.[4] This metabolite is pharmacologically active and possesses a significantly longer elimination half-life than the parent compound, which likely contributes to the sustained therapeutic action of the drug.[4][11] While specific binding affinity and efficacy data for diethyl-etifoxine are not extensively detailed in the available literature, its activity is a critical component of etifoxine's overall pharmacodynamic profile.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of etifoxine.

Table 1: In Vitro Binding Affinities & Efficacy

| Target | Ligand/Assay | Preparation | Value | Species | Reference |

| TSPO | [³H]PK11195 Displacement (Kᵢ) | Human Brain Tissue | 7.8 µM | Human | [12] |

| GABA-A Receptor | [³⁵S]TBPS Displacement (IC₅₀) | Rat Cortical Membranes | 6.7 µM | Rat | |

| GABA-A Receptor | GABA EC₅₀ Shift | Recombinant α₁β₂γ₂ₛ Receptors | 20.8 µM to 7.5 µM (with 20 µM Etifoxine) | Murine | [13] |

Table 2: Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Reference |

| Etifoxine | Bioavailability (Oral) | ~90% | Human | [4] |

| Tₘₐₓ (Oral) | 2-3 hours | Human | [4] | |

| Elimination Half-life (t₁/₂) | ~6 hours | Human | [4][11] | |

| Plasma Protein Binding | 88-95% | Human | [4] | |

| Diethyl-etifoxine | Elimination Half-life (t₁/₂) | ~20 hours | Human | [4][11] |

Table 3: In Vivo Efficacy in Animal Models

| Model | Effect Measured | Dose (Etifoxine) | Result | Species | Reference |

| Stress-Induced Hyperthermia | Attenuation of hyperthermia | 50 mg/kg i.p. | Significant reduction in stress-induced temperature rise | Rat | [14][15] |

| Conditioned Fear Stress | Reduction of freezing & colonic motility | 25-50 mg/kg i.p. | Significant reduction in freezing behavior and colonic spike bursts | Rat | [14] |

| Elevated Plus Maze | Anxiolytic-like effects | Not specified | More pronounced effects in high-anxiety (BALB/cByJ) mouse strain | Mouse | [16] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe common protocols used to evaluate etifoxine's effects.

Radioligand Binding Assay for TSPO

This protocol is used to determine the binding affinity (Kᵢ) of etifoxine for the translocator protein (TSPO).

-

Objective: To quantify the affinity of etifoxine for TSPO by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Tissue homogenate (e.g., human brain or rat kidney membranes) expressing TSPO.

-

Radioligand: [³H]PK11195 (a high-affinity TSPO ligand).

-

Non-specific binding control: High concentration of unlabeled PK11195 (e.g., 10 µM).

-

Test compound: Etifoxine at various concentrations.

-

Assay buffer, glass fiber filters, scintillation counter.

-

-

Procedure:

-

Incubation: Combine tissue homogenate, a fixed concentration of [³H]PK11195, and varying concentrations of etifoxine in assay buffer. Parallel tubes are prepared with unlabeled PK11195 to determine non-specific binding.

-

Equilibration: Incubate the mixtures to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters under vacuum to separate bound from unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of etifoxine concentration. Determine the IC₅₀ (concentration of etifoxine that inhibits 50% of specific binding) and calculate the Kᵢ using the Cheng-Prusoff equation.

-

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a standard behavioral assay to assess anxiety-like behavior in rodents.[17][18]

-